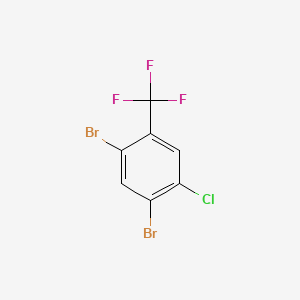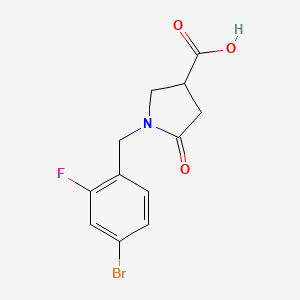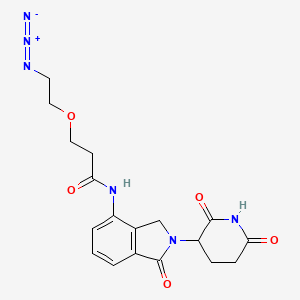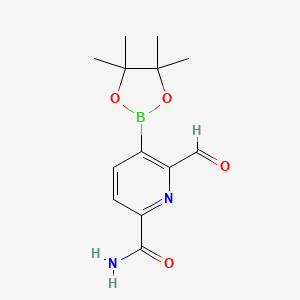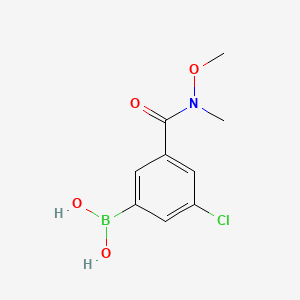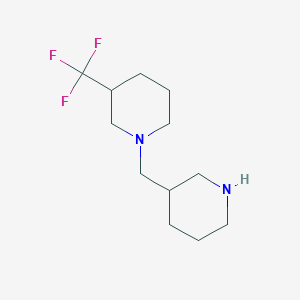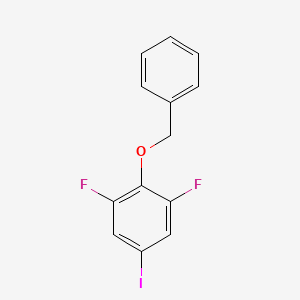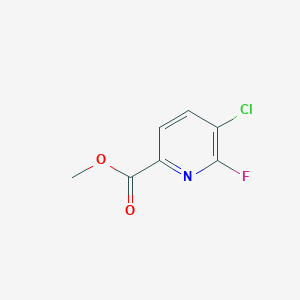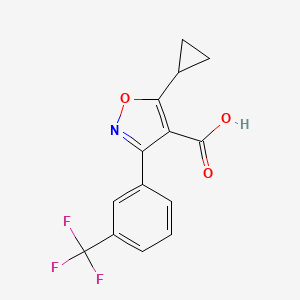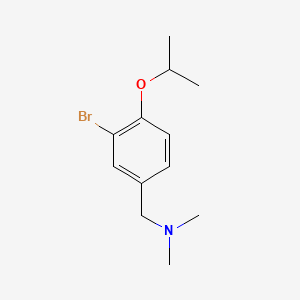
1-(3-Bromo-4-isopropoxyphenyl)-N,N-dimethylmethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Bromo-4-isopropoxyphenyl)-N,N-dimethylmethanamine is an organic compound with a complex structure It is characterized by the presence of a bromine atom, an isopropoxy group, and a dimethylmethanamine moiety attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromo-4-isopropoxyphenyl)-N,N-dimethylmethanamine typically involves multiple steps. One common method starts with the bromination of 4-isopropoxyphenylmethanamine to introduce the bromine atom at the 3-position. This is followed by the alkylation of the amine group with dimethylamine under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-Bromo-4-isopropoxyphenyl)-N,N-dimethylmethanamine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium methoxide or potassium tert-butoxide.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted phenyl derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound.
Applications De Recherche Scientifique
1-(3-Bromo-4-isopropoxyphenyl)-N,N-dimethylmethanamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(3-Bromo-4-isopropoxyphenyl)-N,N-dimethylmethanamine involves its interaction with specific molecular targets. The bromine atom and isopropoxy group play crucial roles in its binding affinity and specificity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-(3-Bromo-4-isopropoxyphenyl)oxazole
- (3-Bromo-4-isopropoxyphenyl)(4-morpholinyl)methanone
- 4-[2-(3-Bromo-4-isopropoxyphenyl)-1-cyanovinyl]benzoic acid
Uniqueness
1-(3-Bromo-4-isopropoxyphenyl)-N,N-dimethylmethanamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C12H18BrNO |
|---|---|
Poids moléculaire |
272.18 g/mol |
Nom IUPAC |
1-(3-bromo-4-propan-2-yloxyphenyl)-N,N-dimethylmethanamine |
InChI |
InChI=1S/C12H18BrNO/c1-9(2)15-12-6-5-10(7-11(12)13)8-14(3)4/h5-7,9H,8H2,1-4H3 |
Clé InChI |
QRSWQCDCBWGDDB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC1=C(C=C(C=C1)CN(C)C)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl N-methyl-N-[(3R,5S)-5-methylpyrrolidin-3-yl]carbamate](/img/structure/B14768458.png)

